Fenquinotrione is a highly potent, triketone-type 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor featuring a unique oxoquinoxaline ring system [1]. Primarily utilized as an advanced selective active ingredient in agrochemical manufacturing, it is engineered for high-efficacy broadleaf and sedge weed control, particularly in rice paddies [2]. From a procurement perspective, fenquinotrione offers a highly optimized balance of low-dose field efficacy and exceptional crop safety, driven by its specific metabolic degradation pathways that are not present in older-generation herbicide analogs [1].
Substituting fenquinotrione with older-generation HPPD inhibitors, such as mesotrione or sulcotrione, fundamentally compromises crop safety and application versatility in specific agricultural settings like rice cultivation [1]. While generic triketones provide baseline HPPD inhibition, fenquinotrione's proprietary oxoquinoxaline structural motif specifically enables rapid CYP81A6-mediated demethylation and glucose conjugation in target crops [2]. This rapid detoxification pathway prevents the severe phytotoxicity (bleaching) commonly observed when using non-optimized analogs, ensuring a >16-fold safety margin between the crop and target weeds [1].
Fenquinotrione demonstrates potent inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), with an IC50 of 44.7 nM against Arabidopsis thaliana HPPD and 27.2 nM against Oryza sativa (rice) HPPD [1]. This intrinsic biochemical potency matches or exceeds that of established commercial benchmarks like tefuryltrione and benzobicyclon, ensuring robust disruption of plastoquinone biosynthesis at nanomolar concentrations [1].
| Evidence Dimension | Enzyme Inhibitory Concentration (IC50) |
| Target Compound Data | 44.7 nM (AtHPPD) / 27.2 nM (OsHPPD) |
| Comparator Or Baseline | Tefuryltrione / Benzobicyclon (Comparable baseline potency) |
| Quantified Difference | Maintains <50 nM inhibition threshold across multiple plant HPPD variants |
| Conditions | Recombinant HPPD activity assay |
High intrinsic enzyme affinity allows formulators to achieve target weed mortality at significantly lower active ingredient concentrations, optimizing cost-in-use.
Unlike broad-spectrum HPPD inhibitors that cause collateral crop damage, fenquinotrione exhibits a highly specific >16-fold difference in herbicidal activity between rice and target sedges like Schoenoplectus juncoides[1]. This is quantitatively driven by rapid CYP81A6-mediated demethylation of its oxoquinoxaline ring in rice, followed by glucose conjugation—a metabolic detoxification route not available to standard comparators [2].
| Evidence Dimension | Herbicidal Activity Selectivity Margin |
| Target Compound Data | >16-fold safety margin (Rice vs. Sedge) |
| Comparator Or Baseline | Standard broad-spectrum HPPD inhibitors (High collateral phytotoxicity) |
| Quantified Difference | >16x higher tolerance in target crop |
| Conditions | In vivo greenhouse trials and metabolic profiling |
Procuring this specific compound eliminates the need for additional safener chemicals in rice formulations, simplifying manufacturing and regulatory compliance.
In field applications, fenquinotrione achieves outstanding broadleaf and sedge weed control, including against acetolactate synthase (ALS)-resistant biotypes, at an optimized application rate of 300 g a.i./ha (30 g a.i./10 a) [1]. This demonstrates high material efficiency compared to older generic herbicides that require higher loading to overcome resistant weed strains [2].
| Evidence Dimension | Effective Field Application Rate |
| Target Compound Data | 300 g a.i./ha |
| Comparator Or Baseline | Older generation ALS-inhibitors (High resistance failure rates) |
| Quantified Difference | Maintains 100% efficacy on ALS-resistant strains at standard low-dose rates |
| Conditions | Paddy field pre-emergence to early post-emergence application |
Low application rates directly reduce bulk material procurement volumes and lower the environmental chemical load of the final commercial product.
The molecular architecture of fenquinotrione provides a distinct binding advantage over simpler triketones like mesotrione. While the 1,3-diketone moiety forms a standard bidentate interaction with Fe(II), the unique oxoquinoxaline ring engages in strong π–π stacking interactions with conserved Phe409 and Phe452 residues in the HPPD active site, ensuring prolonged target engagement [1].
| Evidence Dimension | Active Site Interaction Mechanism |
| Target Compound Data | Bidentate Fe(II) chelation + dual π–π stacking (Phe409/Phe452) |
| Comparator Or Baseline | Standard triketones (Lacking extended oxoquinoxaline stacking) |
| Quantified Difference | Enhanced structural anchoring at the enzymatic active site |
| Conditions | Molecular docking and crystallographic binding models |
This highly stable binding profile prevents competitive displacement by native substrates, ensuring reliable performance in variable environmental conditions.
Due to its rapid CYP81A6-mediated demethylation pathway, fenquinotrione is the optimal active ingredient for developing highly selective rice paddy herbicides. It allows agrochemical manufacturers to formulate products that control ALS-resistant weeds without requiring the co-formulation of chemical safeners [1].
With its unique oxoquinoxaline-driven π–π stacking at the HPPD active site, fenquinotrione serves as a critical procurement choice for combating weed biotypes that have developed resistance to standard acetolactate synthase (ALS) inhibitors. It provides a robust alternative mode of action for integrated weed management programs [2].
Because fenquinotrione achieves high efficacy at just 300 g a.i./ha, it is highly suitable for industrial agricultural programs focused on reducing total chemical loading per hectare. Procuring this high-potency compound enables the production of concentrated, low-volume formulations that reduce shipping, storage, and application costs [2].
Irritant;Environmental Hazard